7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(4-Fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by a purine core substituted with a 4-fluorobenzyl group at position 7 and methyl groups at positions 1 and 2. Its molecular formula is C₁₇H₁₈FN₅O₃, with a monoisotopic mass of 359.1394 g/mol . This compound has been investigated in medicinal chemistry for its structural versatility, enabling modifications at positions 7 and 8 to optimize pharmacological activity .
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHHWHLMDWVQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine base. One common method is the reaction of 4-fluorobenzylamine with dimethylformamide (DMF) under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is studied for its potential biological activities. It may be used as a probe to investigate cellular processes or as a tool in molecular biology experiments.
Medicine: This compound has shown promise in medicinal chemistry due to its potential therapeutic properties. It may be explored for its use in treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique structure makes it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substitutions at positions 7 and 8 of the purine scaffold. Key comparisons include:
Substitution at Position 7
- Theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione): Lacks the 4-fluorobenzyl group at position 5. Known for bronchodilatory effects via phosphodiesterase inhibition but has a narrow therapeutic index (pKa = 8.6) . The 4-fluorobenzyl substitution in the target compound may enhance receptor selectivity or metabolic stability .
Doxophylline (2-(7'-theophyllinemethyl)-1,3-dioxolane) :
- HC608 (7-(4-chlorobenzyl)-1-(3-hydroxypropyl)-3-methyl-8-(3-trifluoromethoxy-phenoxy)-3,7-dihydro-1H-purine-2,6-dione): Contains a 4-chlorobenzyl group and trifluoromethoxy-phenoxy substitution at position 6. Potent TRPC5 inhibitor (IC₅₀ = 6.2 nM) with high selectivity over TRPC4 (IC₅₀ = 32.5 nM) . The target compound’s 4-fluorobenzyl group may alter TRPC5 affinity, though direct data are unavailable .
Substitution at Position 8
- 7-(4-Fluorobenzyl)-8-(4-morpholinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Morpholinyl substitution at position 8 increases polarity (molecular formula: C₁₇H₁₈FN₅O₃). Potential impact: Enhanced solubility but reduced blood-brain barrier penetration compared to nonpolar substituents .
- Molecular weight: 444.22 g/mol vs. 359.14 g/mol for the target compound .
- 8-[(2-Hydroxyethyl)amino]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Hydroxyethylamino group at position 8 may facilitate hydrogen bonding with target proteins. Example: Similar compounds show improved adenosine receptor binding .
Physicochemical and Pharmacokinetic Properties
*Predicted using ChemSpider data .
Research Findings and Implications
- Structural Insights: The 4-fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs, as seen in HC608’s resistance to hepatic CYP450 oxidation .
- Therapeutic Potential: Substitutions at position 8 (e.g., morpholinyl, piperazinyl) suggest adaptability for targeting enzymes (e.g., phosphodiesterases) or ion channels (e.g., TRPC5) .
- Limitations : Lack of in vivo data for the target compound necessitates further studies to validate efficacy and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
